molecular formula C18H22N2O3S B2787263 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034590-48-0

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2787263
CAS No.: 2034590-48-0
M. Wt: 346.45
InChI Key: TUEJXRVXFVFBIY-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic small molecule with the CAS Registry Number 2034590-48-0 . Its molecular formula is C18H22N2O3S, and it has a molecular weight of 346.44 g/mol . This benzamide derivative features a complex structure that incorporates a dihydropyridin-2-one ring system, an ethylthio ether chain, and a benzamide moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research . The compound is offered as a solid and is intended for research and development purposes in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-24-16-8-6-5-7-15(16)18(22)19-9-10-20-13(2)11-14(23-3)12-17(20)21/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJXRVXFVFBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic organic molecule belonging to the class of benzamides. This class is recognized for its diverse biological activities, particularly in medicinal chemistry and pharmaceuticals. The unique structural components of this compound suggest potential interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C17H20N2O3S

Structural Features

The compound features:

  • An ethylthio group that may enhance lipophilicity and influence membrane permeability.
  • A pyridinone moiety, which is often associated with biological activity due to its ability to interact with enzymes and receptors.
  • A benzamide structure that is known for its role in various pharmacological activities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, including kinases or proteases, which are critical in various signaling pathways.
  • Receptor Modulation: It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses related to neurotransmission, inflammation, or metabolic regulation.
  • Signal Transduction Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, or differentiation, contributing to its potential therapeutic effects.

Biological Activity Data

A summary of the biological activities reported for similar compounds provides insights into the expected effects of this compound:

Activity Type Description Reference
AnticancerCompounds with similar structures have shown cytotoxicity against various cancer cell lines.
AntimicrobialBenzamide derivatives often exhibit antimicrobial properties.
Anti-inflammatorySome derivatives are known to reduce inflammation by inhibiting specific pathways.

Comparison with Similar Compounds

Pyridinone-Containing Derivatives

a. N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)

  • Structure: Shares the 6-methyl-2-oxopyridinone ring but replaces the benzamide-ethylthio group with a sulfonamide-linked benzothiazole.
  • This derivative demonstrated antiviral activity, suggesting pyridinone derivatives may target viral proteases or polymerases .
  • Synthetic Route : Synthesized via reflux with piperidine acetate, contrasting with the target compound’s likely use of coupling agents for amide bond formation .

b. (S)-4-Amino-N-(1-(2-((1-((4-Methoxyphenyl)(Methyl)Amino)-1-Oxo-3-Phenylpropan-2-Yl)Amino)-2-Oxoethyl)-2-Oxo-1,2-Dihydropyridin-4-Yl)Benzamide (TD-1m)

  • Structure: Incorporates a 2-oxopyridinone within a peptide-like framework. The 4-methoxy group aligns with the target compound, but the addition of phenylalanine and benzamide branches increases molecular complexity.
  • Properties : The peptide backbone likely improves target specificity (e.g., enzyme inhibition) but may reduce metabolic stability. The target compound’s simpler structure could offer better bioavailability .

Benzamide Derivatives

a. N-(2-(4-Chlorophenyl)-2-Hydroxyethyl)Quinoline-5-Carboxamide

  • Structure: Replaces the pyridinone-ethyl chain with a quinoline-carboxamide and hydroxyethyl group.
  • Such derivatives are often explored as kinase inhibitors .

b. N-Ethyl-2,3-Difluoro-N-[(3R,4R)-3-Hydroxy-1-(Thiophene-2-Carbonyl)Piperidin-4-Yl]Benzamide (127)

  • Structure : Features a difluorinated benzamide with a piperidine-thiophene moiety.
  • Properties : Fluorination increases metabolic stability and electronegativity, which could enhance binding to hydrophobic enzyme pockets. The target compound’s ethylthio group may offer similar lipophilicity but with reduced steric hindrance .

Patent Derivatives (EP 3 532 474 B1)

a. 2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(6-Methoxy-2-Methylpyridin-3-Yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-Yl)Benzamide

  • Structure : Combines a triazolo-pyridine ring with a methoxy-methylpyridinyl group.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference ID
Target Compound Benzamide + Pyridinone 2-Ethylthio, 4-Methoxy-6-Methyl Hypothesized enzyme inhibition -
N-(3-Benzo[d]thiazole-2-yl)-...sulfonamide Sulfonamide + Pyridinone Benzothiazole, 6-Methyl Antiviral
TD-1m Peptide + Pyridinone Phenylalanine, 4-Methoxy Enzyme inhibition
Compound 127 Difluoro-Benzamide Piperidine-thiophene, Fluorine SARS-CoV-2 inhibition
EP 3 532 474 B1 Derivative Triazolo-Pyridine Cyclohexylethoxy, Fluoro Protease/GPCR targeting

Research Implications

  • Synthetic Feasibility : The target compound’s synthesis may resemble methods in (cesium carbonate-mediated coupling) or (reflux with nucleophiles).
  • Structure-Activity Relationship (SAR) : The ethylthio group’s electron-donating effects could modulate the benzamide’s electrophilicity, influencing target binding. Comparatively, sulfonamides () and fluorinated groups () prioritize polarity and stability .
  • Therapeutic Potential: Pyridinone derivatives show versatility in antiviral and enzyme-targeting applications. The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for further antiviral or anticancer studies .

Q & A

Basic: What are the standard synthetic protocols for compounds with benzamide and pyridinone moieties?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Coupling Reactions : Amide bond formation between benzamide precursors and pyridinone derivatives, often using carbodiimide coupling agents (e.g., EDC or DCC) .
  • Solvent Optimization : Refluxing in polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or HPLC for isolating high-purity products .
  • Characterization : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight validation .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethylthio group at δ ~2.5–3.0 ppm) and carbonyl signals (amide C=O at ~165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridinone) .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular formula and detects fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or acid/base catalysts for cyclization .
  • Temperature Control : Higher yields are achieved in pyridinone ring closure at 80–100°C .
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) minimize side reactions in amide bond formation .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, IC50 measurements) to rule out variability .
  • Structural Confirmation : Verify compound purity (HPLC >95%) and stereochemistry (X-ray crystallography) to exclude impurities as confounding factors .
  • Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to identify cross-reactivity .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., kinases or proteases) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends using descriptors like logP and polar surface area .
  • MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding kinetics .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Vary the pyridinone ring (e.g., 4-methoxy to 4-ethoxy) to study electronic effects .
  • Side-Chain Engineering : Replace ethylthio with methylthio or phenylthio to probe steric and hydrophobic contributions .
  • Bioisosteres : Substitute benzamide with sulfonamide or urea groups to enhance solubility or target affinity .

Basic: What are common pitfalls in scaling up synthesis from mg to gram quantities?

Answer:

  • Solvent Scalability : Transition from DMF (high-boiling) to THF or EtOAc for easier solvent removal .
  • Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation in large batches .
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., MeOH/water) for cost-effective scaling .

Advanced: How to address low stability in aqueous solutions during bioassays?

Answer:

  • Formulation Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin encapsulation to enhance solubility and stability .
  • Degradation Studies : Conduct LC-MS stability assays at physiological pH (7.4) and 37°C to identify hydrolytic cleavage sites (e.g., amide bonds) .

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